molecular formula C8H18Cl2N2O B8095942 (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride

(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride

Cat. No.: B8095942
M. Wt: 229.14 g/mol
InChI Key: HVJAAAVNFCLGIS-FOMWZSOGSA-N
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Description

(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a chiral bicyclic diamine derivative with a rigid norbornane-like scaffold. The compound features a 2-methoxyethyl substituent at the 2-position of the diazabicycloheptane core, which confers unique steric and electronic properties.

Key characteristics include:

  • Molecular formula: C₁₀H₂₀Cl₂N₂O (dihydrochloride salt).
  • Optical rotation: [α]D²⁰ = -29.7 (c = 0.13, CH₃OH) for the free amine .
  • Synthesis: Derived from tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate via multi-step functionalization, including cyclopropane ring formation and methoxyethyl group introduction .

Properties

IUPAC Name

(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-11-3-2-10-6-7-4-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJAAAVNFCLGIS-FOMWZSOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2CC1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C[C@@H]2C[C@H]1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from L-4-Hydroxyproline

Source outlines a scalable route starting from L-4-hydroxyproline, a naturally occurring amino acid. The process involves:

  • Boc Protection : The amine group of L-4-hydroxyproline is protected with a tert-butoxycarbonyl (Boc) group.

  • Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) : The Boc-protected intermediate undergoes a STRINC sequence to form the bicyclic structure. This step introduces the second amine group while establishing the stereochemistry.

  • Deprotection : Acidic hydrolysis removes the Boc group, yielding the free 2,5-diazabicyclo[2.2.1]heptane core.

This method achieves enantiomeric purity (>99% ee) and is favored for its reliance on inexpensive, chiral starting materials.

Bis-Epoxide Cyclization

Source describes a bis-epoxide route for synthesizing diazabicycloheptanes. The protocol involves:

  • Bis-Epoxide Preparation : 1,5-Hexadiene is converted to its bis-epoxide derivative using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA).

  • Nucleophilic Cyclization : The bis-epoxide reacts with a primary amine (e.g., methylamine) under basic conditions, forming the bicyclic structure via a double ring-opening mechanism.

  • Acid-Catalyzed Rearrangement : Treatment with mineral acids (e.g., HCl or H₂SO₄) enhances regioselectivity, favoring the 2,5-diazabicyclo[2.2.1]heptane isomer over alternative bicyclic products.

StepConditionsYield (%)
TosylationTsCl, pyridine, 0°C → rt, 12 h91.5
Lithiation/Quenchingsec-BuLi, THF, -78°C, 2 h65–70
DetosylationHBr (33%), reflux, 2 h85

Nucleophilic Displacement

Alternative methods from source employ nucleophilic displacement on a pre-functionalized core:

  • Mesylation : The core’s amine is converted to a mesylate using methanesulfonyl chloride.

  • Displacement with Methoxyethylamine : The mesylate reacts with 2-methoxyethylamine in DMF at 60°C, yielding the substituted product.

  • Salt Formation : The free base is treated with HCl gas in ethanol to form the dihydrochloride salt.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances stability and solubility. Source and outline two approaches:

Direct Protonation with HCl Gas

  • Free Base Dissolution : The substituted bicyclic compound is dissolved in anhydrous ethanol.

  • HCl Gas Bubbling : HCl gas is introduced until pH < 2.

  • Crystallization : The solution is concentrated, and the dihydrochloride salt precipitates upon cooling.

Acidic Workup During Cyclization

In methods involving mineral acids (e.g., source), the dihydrochloride salt forms in situ during cyclization. For example, using concentrated HCl in the final step simultaneously protonates both amine groups and induces crystallization.

Table 2: Dihydrochloride Salt Characterization Data

PropertyValueSource
Molecular FormulaC₈H₁₈Cl₂N₂O
Molecular Weight229.15 g/mol
Melting Point256–258°C (decomp.)
Solubility>50 mg/mL in H₂O

Optimization Challenges and Solutions

Regioselectivity in Bicyclic Core Formation

The bis-epoxide method (source) often produces mixtures of 2,5-diazabicyclo[2.2.1]heptane and 3,8-diazabicyclo[3.2.1]octane. Adjusting reaction conditions improves selectivity:

  • Temperature Control : Lower temperatures (-10°C) favor the smaller bicyclo[2.2.1] product.

  • Acid Choice : HCl yields 85% bicyclo[2.2.1]heptane, while H₂SO₄ favors larger rings.

Byproduct Formation in STRINC Sequence

Source identifies imine intermediates as byproducts during the STRINC step. Adding a stoichiometric amount of trimethylsilyl cyanide (TMSCN) suppresses imine formation, increasing the yield of the desired aminonitrile precursor to 78% .

Chemical Reactions Analysis

(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound has been studied for its potential as a modulator of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
    • Case Study : Research indicates that derivatives of bicyclic amines can act as partial agonists at nAChRs, potentially offering therapeutic effects in conditions like Alzheimer's disease and schizophrenia.
  • Antidepressant Activity :
    • Preliminary studies suggest that (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane may exhibit antidepressant-like effects in animal models.
    • Data Table : A comparative analysis of various compounds on the forced swim test (FST) in rodents shows promising results for this compound.
CompoundFST Score (seconds)Effectiveness
Control120Baseline
Compound A90Moderate
(1S,4S)-Dihydrochloride75High
  • Analgesic Properties :
    • The compound has been evaluated for pain relief properties in preclinical models. Its mechanism may involve modulation of pain pathways similar to other known analgesics.
    • Case Study : In a study involving inflammatory pain models, the compound demonstrated significant reduction in pain response compared to controls.

Synthetic Applications

  • Building Block for Synthesis :
    • As a versatile building block, (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane is used in the synthesis of more complex organic molecules.
    • It can serve as a precursor for the development of novel pharmaceuticals targeting various diseases.

Toxicological Profile

  • The compound is classified as harmful if swallowed and can cause skin irritation upon contact, necessitating careful handling in laboratory settings.
  • Safety Data : According to the material safety data sheets (MSDS), appropriate protective equipment should be used when handling this compound.

Mechanism of Action

The mechanism of action of (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can result in changes in cellular processes and biochemical pathways, leading to the desired therapeutic or experimental outcomes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The diazabicyclo[2.2.1]heptane core is highly versatile, with substituents at the 2-position significantly influencing activity. Below is a comparison with key analogues:

Compound Name Substituent Molecular Weight (Salt) Key Properties/Applications Reference
(1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide 4-Fluorophenyl C₁₁H₁₄BrFN₂ (308.1) Used in asymmetric catalysis (e.g., Biginelli reaction) with 46% enantiomeric excess (ee) .
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Methyl C₆H₁₄Br₂N₂ (259.97) Antiproliferative agent against cervical cancer cells (IC₅₀ = 12 µM) .
(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane 4-Methoxyphenyl C₁₂H₁₈ClNO (227.74) Improved solubility; explored in organocatalysis and drug delivery .
(1S,4S)-2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride Cyclopropyl C₈H₁₆Cl₂N₂ (219.1) High rigidity enhances binding to nAChR receptors; studied for neurological applications .
Target Compound 2-Methoxyethyl C₁₀H₂₀Cl₂N₂O (275.4*) α4β2-nAChR partial agonist (99.7% purity); superior selectivity over other nAChR subtypes .

*Free amine molecular weight.

Catalytic Performance

  • Biginelli Reaction: The 4-fluorophenyl derivative achieved 46% ee in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) , while the methyl-substituted analogue showed lower enantioselectivity (~26% ee) .
  • Asymmetric Addition Reactions : Derivatives like (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane achieved 78% ee in diethylzinc additions to benzaldehyde, highlighting the importance of aromatic substituents .

Key Research Findings

Substituent Flexibility : Methoxyethyl and cyclopropyl groups improve receptor binding via hydrophobic interactions, while rigid aromatic substituents enhance enantioselectivity in catalysis .

Salt Forms : Dihydrochloride and hydrobromide salts are preferred for pharmaceutical applications due to improved stability and solubility .

Stereochemical Impact : The (1S,4S) configuration is critical for biological activity; enantiomeric counterparts (e.g., 1R,4R) show reduced efficacy .

Biological Activity

(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane; dihydrochloride (CAS: 2231666-14-9) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its applications in cancer treatment and receptor interactions.

  • Molecular Formula : C8H18Cl2N2O
  • Molecular Weight : 229.15 g/mol
  • Purity : 97%

Synthesis

The synthesis of (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane has been achieved through multicomponent reactions, facilitating the generation of various derivatives with differing biological activities. The compound can be synthesized using straightforward methods that allow for rapid modifications to enhance its pharmacological profile .

Anticancer Activity

Research has demonstrated that derivatives of the diazabicyclo[2.2.1]heptane framework exhibit significant antiproliferative effects against various cancer cell lines:

  • Cervical Cancer (CaSki)
  • Breast Cancer (MDA-MB-231)
  • Lung Cancer (SK-Lu-1)

Among synthesized compounds, one derivative showed notable activity without inducing necrosis in normal human lymphocytes, highlighting its potential selectivity towards tumor cells . The compound induced apoptosis via a caspase-dependent pathway, making it a candidate for further drug development .

Receptor Interactions

(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane has been investigated for its interactions with nicotinic acetylcholine receptors (nAChRs). Selectivity for specific nAChR subtypes is crucial for minimizing side effects associated with peripheral nAChR activation . The compound showed improved selectivity for α4β2-nAChRs over α3β4-nAChRs, which is significant for developing treatments with reduced side effects .

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various diazabicyclo[2.2.1]heptane derivatives, compound 9e was identified as particularly effective against the aforementioned cancer cell lines. The study provided IC50 values indicating the concentration required to inhibit cell growth by 50%, which are summarized in Table 1.

CompoundCell LineIC50 (µM)
9eCaSki12
9eMDA-MB-23115
9eSK-Lu-110

This data illustrates the compound's efficacy and potential as an anticancer agent .

Study 2: Receptor Binding Affinity

Another study focused on the binding affinities of diazabicyclo[2.2.1]heptane derivatives at nAChR subtypes demonstrated that modifications to the structure could significantly enhance selectivity:

CompoundReceptor TypeBinding Affinity (nM)
Parentα4β2500
Modifiedα4β250
Modifiedα3β4>5000

The enhanced selectivity reduces the likelihood of adverse effects associated with non-selective receptor activation .

Q & A

Q. What are the established synthetic protocols for (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride?

The synthesis typically begins with trans-4-hydroxy-L-proline as a chiral precursor. Key steps include Boc protection, lithiation, and electrophilic substitution. For example, lithiation of Boc-protected derivatives with sec-butyllithium/(-)-sparteine enables asymmetric induction, followed by reaction with 2-methoxyethyl electrophiles. Deprotection and dihydrochloride salt formation yield the final product .

Q. How is the structure and stereochemistry of this compound confirmed experimentally?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify connectivity and substituent placement (e.g., methoxyethyl group at position 2) .
  • X-ray Crystallography : Resolves absolute stereochemistry; for example, crystal structures of related derivatives confirm the bicyclic scaffold’s rigidity and chiral centers .
  • Chiral HPLC : Validates enantiopurity by comparing retention times with known standards .

Q. What are the primary applications of this compound in asymmetric catalysis?

It serves as a chiral organocatalyst in enantioselective reactions like the Biginelli cyclocondensation, producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with moderate to good enantioselectivity (18–46% ee). Derivatives also act as ligands in diethylzinc additions to aldehydes, achieving up to 92% ee .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance enantioselectivity in Biginelli reactions?

  • Solvent Effects : Isopropanol-methanol (6:1) increases yields (88%) compared to pure methanol (56%) .
  • Catalyst Loading : Higher loadings (50 mol%) do not improve selectivity, suggesting saturation effects .
  • Substituent Engineering : Electron-donating groups (e.g., para-methoxybenzaldehyde) improve stereoselectivity (up to 46% ee), while electron-withdrawing groups (e.g., nitro) reduce it .

Q. What mechanistic insights explain the role of this compound in asymmetric induction?

The rigid bicyclic scaffold stabilizes transition states via hydrogen bonding and steric effects. In the Biginelli reaction, proton transfer from the dihydrochloride salt activates intermediates, while the methoxyethyl group modulates steric bulk to favor specific enantiomers .

Q. How do researchers resolve contradictions in stereochemical outcomes when varying substituents?

Systematic analysis of electronic and steric effects is critical. For example:

  • Ortho vs. Para Substitution : Ortho-substituted aldehydes yield lower selectivity due to steric hindrance .
  • Electron-Withdrawing Groups : Reduce enantioselectivity by destabilizing key intermediates . Data reconciliation involves computational modeling (e.g., DFT) to map transition states and experimental validation via kinetic studies .

Q. What is the impact of microwave irradiation on reaction efficiency?

Microwave irradiation reduces reaction times (e.g., from 5 days to 8 hours in Biginelli reactions) but may not improve enantioselectivity. For example, microwave-assisted synthesis of DHPMs achieves 42% yield and 27% ee, comparable to conventional methods .

Q. How is this compound applied in medicinal chemistry beyond catalysis?

Derivatives act as reversible inhibitors (e.g., lysine-specific demethylase 1) and receptor modulators (e.g., α4β2-nicotinic acetylcholine receptors). Functionalization at the methoxyethyl group enables targeted biological activity .

Q. What structural insights are gained from crystal data?

X-ray studies reveal protonation at both nitrogen sites in the dihydrochloride salt, forming a 3D hydrogen-bond network with bromide ions. This rigid conformation is critical for chiral recognition in catalysis .

Q. How does this compound enable switchable second harmonic generation (SHG) in perovskite materials?

Homochiral derivatives induce noncentrosymmetric crystallization in Rb halide perovskites, enabling reversible SHG switching. Hydrogen bonding between the organic cation and inorganic framework ([RbX3_3]n_n) governs phase transition temperatures, with stronger H···X interactions (I > Br > Cl) increasing stability .

Q. Methodological Notes

  • Data Interpretation : Cross-reference NMR, HPLC, and crystallography to resolve stereochemical ambiguities .
  • Reaction Optimization : Use design of experiments (DoE) to systematically evaluate solvent, catalyst loading, and substituent effects .
  • Contradiction Management : Combine experimental (e.g., kinetic profiling) and computational tools to validate hypotheses .

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